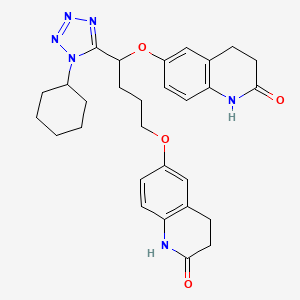

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

CAS No.:

Cat. No.: VC18535182

Molecular Formula: C29H34N6O4

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H34N6O4 |

|---|---|

| Molecular Weight | 530.6 g/mol |

| IUPAC Name | 6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |

| Standard InChI Key | GJXNGCFWGJQETE-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol features a tetrahydroquinoline core functionalized with an oxo group at the 2-position and a butoxy-linked tetrazole-cyclohexyl moiety (Table 1). This design extends the parent compound’s structure, introducing steric and electronic modifications that influence receptor binding and metabolic stability.

Table 1: Comparative Molecular Properties of Cilostazol and Its Analog

| Property | Cilostazol | 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 369.46 | 530.6 |

| Key Functional Groups | Tetrazole, quinolinone | Tetrazole, tetrahydroquinolinone, extended alkoxy chain |

Synthesis Pathways

The synthesis involves multi-step organic reactions, beginning with the formation of the tetrahydroquinoline core through cyclization of substituted anilines. Subsequent oxidation introduces the 2-oxo group, followed by nucleophilic substitution to attach the tetrazole-cyclohexyl-butoxy side chain. Purification via column chromatography yields the final product, with spectroscopic methods (NMR, MS) confirming structural integrity.

Mechanism of Action

PDE3 Inhibition and cAMP Modulation

Like Cilostazol, this analog inhibits PDE3, elevating intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells . The sustained cAMP increase suppresses platelet aggregation and induces vasodilation, critical for managing peripheral arterial diseases such as intermittent claudication .

Secondary Pharmacodynamic Effects

-

Antiproliferative Activity: In glioblastoma models, structural analogs demonstrate inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), disrupting angiogenesis and tumor progression .

-

Endothelial Protection: Enhanced nitric oxide (NO) production via cAMP/protein kinase A (PKA) pathways improves endothelial function, reducing vascular inflammation .

Pharmacological Properties

ADME Profile

While definitive pharmacokinetic data for this analog remain limited, inferences from Cilostazol suggest:

-

Absorption: Oral bioavailability is likely influenced by meal intake, with high-fat meals increasing and AUC .

-

Protein Binding: Estimated at 95–98%, similar to Cilostazol, due to hydrophobic interactions with plasma proteins .

-

Metabolism: Hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, mediate oxidation and hydroxylation .

Table 2: Predicted ADME Properties

| Parameter | Value/Characterization |

|---|---|

| LogP (Lipophilicity) | ~3.5 (moderate lipophilicity) |

| BBB Permeability | Likely limited |

| CYP Inhibition | Moderate (CYP3A4, CYP2C19) |

Comparative Analysis with Cilostazol

Advantages

-

Enhanced Solubility: The extended alkoxy chain improves aqueous solubility, potentially reducing dosing frequency.

-

Dual Therapeutic Action: Combined antiplatelet and antitumor effects address comorbidities in cardiovascular-cancer patients .

Limitations

-

Metabolic Stability: Structural complexity may increase susceptibility to CYP-mediated degradation, necessitating pharmacokinetic optimization .

Future Directions

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume